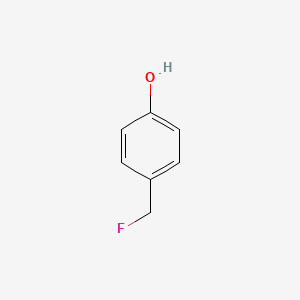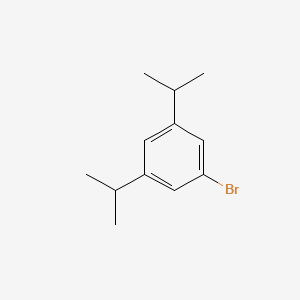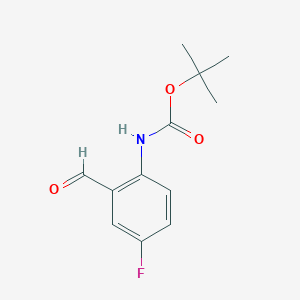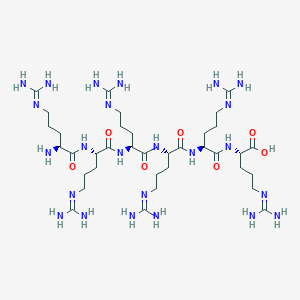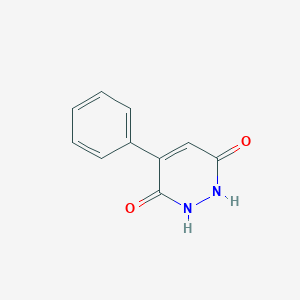
4-Fenilpiridazina-3,6-diol
Descripción general
Descripción
4-Phenylpyridazine-3,6-diol is a chemical compound with the molecular formula C10H8N2O2 . It’s a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of 4-Phenylpyridazine-3,6-diol can be achieved through various methods. One method involves the use of hydrazine sulfate and 3-Phenyl-furan-2,5-dione suspended in water. The reaction mixture is heated to reflux for several hours, resulting in the formation of the desired compound .Molecular Structure Analysis
The molecular structure of 4-Phenylpyridazine-3,6-diol consists of a pyridazine ring with a phenyl group attached at the 4-position and hydroxyl groups at the 3 and 6 positions . Pyridazine is a heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring .Aplicaciones Científicas De Investigación
Actividades farmacológicas
La piridazinona, un derivado de la piridazina, ha demostrado poseer una amplia gama de actividades farmacológicas . Esto incluye actividades antimicrobianas, antidepresivas, antihipertensivas, anticancerígenas, antiplaquetarias, antiulcerosas, herbicidas, antialimentarias y diversas otras actividades biológicas anticipadas .
Fármacos cardiovasculares
Inicialmente, la piridazinona se explotó en la búsqueda de fármacos cardiovasculares . Se ha encontrado que posee propiedades antihipertensivas .
Agroquímicos
Los derivados de la piridazinona también son conocidos por su uso en agroquímicos . Se han utilizado como agentes herbicidas .
Propiedades antimicrobianas
Se ha informado que los derivados de la piridazinona poseen propiedades antimicrobianas . Esto los hace útiles en el desarrollo de nuevos fármacos antimicrobianos.
Propiedades anticancerígenas
Algunos derivados de la piridazinona han mostrado propiedades anticancerígenas . Esto abre posibilidades para su uso en el tratamiento del cáncer.
Síntesis orgánica
Inhibición de la entrada de iones de calcio
Se han sintetizado ciertos derivados de 6-aril-3 (2H)-piridazinona sustituidos en la posición 5, y se ha encontrado que su mecanismo de acción se basa en su capacidad para inhibir la entrada de iones de calcio, que es necesaria para la activación de la agregación plaquetaria .
Inhibidor de PDE-III
El inhibidor de PDE-III más potente de la serie fue la 6-[4-(5-metil-3-oxo-2,3,4,5-tetralihidro piridazin-6-il)fenil]piridazin-3(2H)-ona (XCV) .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Pyridazinone derivatives, to which 4-phenylpyridazine-3,6-diol belongs, have been found to interact with a wide range of biological targets .
Mode of Action
It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 4-Phenylpyridazine-3,6-diol might interact with its targets in a similar manner.
Biochemical Pathways
Pyridazinone derivatives have been associated with a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been reported to possess a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and many other anticipated biological properties .
Propiedades
IUPAC Name |
4-phenyl-1,2-dihydropyridazine-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-6-8(10(14)12-11-9)7-4-2-1-3-5-7/h1-6H,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWZSEPVMPMNPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


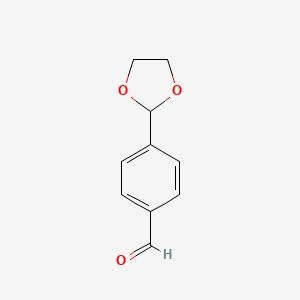
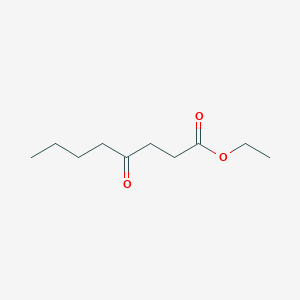
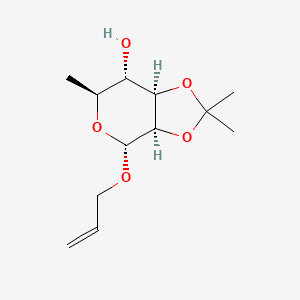
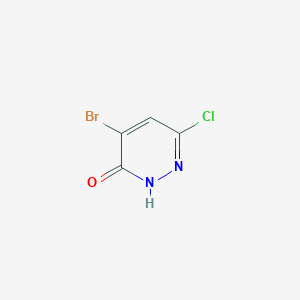

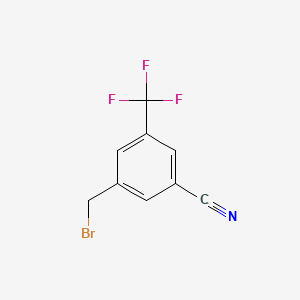
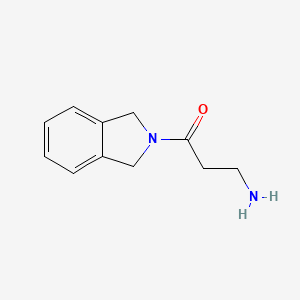
![Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1339609.png)
